Mogroside cento
Description
Contextual Significance in Natural Product Chemistry and Biochemical Sciences
Natural products have long been a cornerstone of drug discovery and have provided the inspiration for numerous synthetic compounds. Mogroside cento, derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit, is a significant compound within this domain. wikipedia.orgfoodandnutritionjournal.org Its primary recognition comes from its intense sweetness, which is estimated to be up to 425 times that of sucrose (B13894), without contributing calories. foodandnutritionjournal.orgmdpi.com This property has positioned it as a valuable natural sweetener in the food and beverage industry. whatsugar.comgbpuat.res.in Beyond its sweetness, this compound is a subject of research for its potential biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of high interest in the biochemical and health sciences. mdpi.comnih.gov
Overview of this compound as a Cucurbitane-Type Triterpenoid (B12794562) Glycoside
This compound is chemically classified as a cucurbitane-type triterpenoid glycoside. naturalproducts.net The core structure, known as mogrol (B2503665), is a tetracyclic triterpenoid. researchgate.net This aglycone is glycosylated, meaning it is attached to sugar moieties. In the case of this compound (also known as Mogroside V), the mogrol backbone is attached to five glucose units. whatsugar.comnih.gov This specific glycosylation pattern is responsible for its characteristic intense sweet taste. atlasbars.com The biosynthesis of this compound in Siraitia grosvenorii involves a complex series of enzymatic reactions, starting from squalene (B77637) and proceeding through various intermediates. wikipedia.org Key enzyme families, including squalene epoxidases, triterpenoid synthases, and UDP-glucosyltransferases, are involved in this pathway. wikipedia.org
Scope and Academic Relevance of this compound Inquiry
The academic inquiry into this compound is multifaceted. A significant portion of research has focused on its extraction, purification, and analytical characterization. google.com Furthermore, its stability under different conditions, such as heat and a range of pH levels, has been investigated to support its application in various food processing methods. wikipedia.org In the realm of biochemistry and pharmacology, studies have explored the metabolic fate of this compound in the body, revealing that it is largely metabolized by gut microbiota into its aglycone, mogrol, and other smaller glycosides. researchgate.net Research has also delved into its potential health benefits, with studies investigating its effects on metabolic health and cellular processes. nih.govfrontiersin.org The neuroprotective and metabolic regulatory roles of this compound and its metabolite mogrol are also emerging areas of scientific investigation. frontiersin.org
Interactive Data Tables
Table 1: Chemical Properties of this compound (Mogroside V)
| Property | Value | Source |
| Molecular Formula | C60H102O29 | naturalproducts.netscbt.com |
| Molecular Weight | 1287.44 g/mol | scbt.com |
| CAS Number | 88901-36-4 | scbt.com |
| Chemical Class | Cucurbitane Glycoside | naturalproducts.net |
| Synonyms | Mogroside V | nih.govscbt.com |
Table 2: Key Research Findings on this compound (Mogroside V)
| Research Area | Key Findings | References |
| Sweetness Profile | 100 to 250 times sweeter than table sugar. | whatsugar.com |
| Biosynthesis | Synthesized from squalene via a multi-step enzymatic pathway involving squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. | wikipedia.org |
| Metabolism | Metabolized by gut microbiota into mogrol and smaller glycosides. | researchgate.net |
| Biological Activity | Exhibits antioxidant and anti-inflammatory properties. Potential neuroprotective and metabolic regulatory effects are under investigation. | mdpi.comnih.govfrontiersin.org |
| Stability | Stable under heat (100-150°C) and a wide pH range (3-12). | wikipedia.org |
Properties
Molecular Formula |
C60H102O29 |
|---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29+,30?,31-,32+,33-,34+,35?,36-,37-,38+,39-,40-,41+,42+,43-,44+,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,58+,59-,60+/m1/s1 |
InChI Key |
GHBNZZJYBXQAHG-WQQTUWBJSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H](C(O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Mogroside Cento
Elucidation of Primary Metabolic Precursor Pathways
The foundational building blocks for Mogroside cento are derived from primary metabolism, specifically through the isoprenoid pathway. nih.gov This pathway is responsible for the synthesis of a vast array of natural products in plants.
Mevalonate (B85504) Pathway Integration
The biosynthesis of this compound is initiated via the mevalonate (MVA) pathway. researchgate.netwikipedia.org This essential metabolic route provides the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org The MVA pathway commences with the condensation of acetyl-CoA molecules and proceeds through several enzymatic steps to produce these universal isoprenoid building blocks. wikipedia.org These precursors are crucial for the subsequent formation of the triterpenoid (B12794562) backbone. researchgate.net
Squalene (B77637) as a Key Intermediate
The five-carbon units of IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates, ultimately leading to the synthesis of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction to form squalene, a 30-carbon linear hydrocarbon. researchgate.net Squalene serves as the direct precursor for the cyclization reactions that give rise to the characteristic tetracyclic triterpenoid skeleton of mogrosides. nih.govpnas.org This positions squalene as a critical branch-point intermediate, channeling carbon flux from primary metabolism into the specialized this compound biosynthetic pathway. nih.gov
Enzymatic Cascade in this compound Formation
Following the synthesis of squalene, a specialized enzymatic cascade involving several families of enzymes modifies the linear precursor into the complex cyclic structure of the mogroside aglycone. pnas.orgnih.gov These enzymes exhibit high specificity and are expressed in a coordinated manner, particularly during fruit development. nih.gov
Triterpenoid Synthases (e.g., Cucurbitadienol (B1255190) Synthase, SgCS)
The cyclization of the epoxidized squalene precursor is a crucial step that establishes the fundamental carbon skeleton of this compound. This reaction is catalyzed by a triterpenoid synthase, specifically cucurbitadienol synthase (SgCS). nih.govcas.cn SgCS directs the intricate series of bond formations and rearrangements that transform the linear 2,3-oxidosqualene (B107256) into the tetracyclic cucurbitadienol structure. nih.govuniprot.org This cyclization is a key branch point that diverts the metabolic flow towards the synthesis of cucurbitane-type triterpenoids, away from the synthesis of sterols. nih.gov
Epoxide Hydrolases (e.g., SgEPH2, SgEPH3)
Following the formation of the cucurbitadienol skeleton, further modifications are introduced by other enzymes, including epoxide hydrolases. pnas.orgnih.gov While the primary role of epoxide hydrolases is the hydrolysis of epoxides to their corresponding diols, their specific function in the this compound pathway involves acting on the epoxide rings of precursors. google.comnih.gov Enzymes such as SgEPH2 are involved in these subsequent modification steps that lead to the mogrol (B2503665) aglycone, which is then further glycosylated to form the various mogrosides. researchgate.netnih.gov
Table 1: Key Enzymes in the Biosynthesis of the this compound Precursor
| Enzyme Family | Specific Enzyme Example | Substrate | Product | Function |
| Squalene Epoxidase | SgSQE1 | Squalene | 2,3-Oxidosqualene | Catalyzes the initial epoxidation of the squalene backbone. researchgate.netnih.gov |
| Triterpenoid Synthase | SgCS (Cucurbitadienol Synthase) | 2,3-Oxidosqualene | Cucurbitadienol | Mediates the cyclization of the linear precursor to form the tetracyclic triterpenoid skeleton. nih.govuniprot.org |
| Epoxide Hydrolase | SgEPH2 | Epoxidized Intermediates | Hydroxylated Intermediates | Participates in the modification of the cucurbitadienol skeleton. researchgate.netnih.gov |
Cytochrome P450 Monooxygenases (e.g., CYP87D18, SgP450)
Cytochrome P450 monooxygenases (CYPs or P450s) play a crucial role in the oxidation of the initial triterpenoid skeleton, a key step in the formation of the mogrol aglycone. researchgate.netnih.gov One of the most significant P450s identified in mogroside biosynthesis is CYP87D18. researchgate.netnih.gov This enzyme has been characterized as a multifunctional cucurbitadienol oxidase. researchgate.netnih.gov
Research has shown that CYP87D18 is involved in the C-11 oxidation of cucurbitadienol. researchgate.netnih.gov In vitro enzymatic assays have demonstrated that CYP87D18 catalyzes the oxidation of cucurbitadienol to produce 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol. researchgate.netnih.gov Furthermore, when CYP87D18 is co-expressed with cucurbitadienol synthase (SgCbQ) in yeast, it can lead to the production of these compounds as well as 11-oxo-24,25-epoxy cucurbitadienol. researchgate.netoup.com These findings highlight the critical role of CYP87D18 in creating the specific oxygenation patterns on the cucurbitane backbone that are characteristic of mogrol. researchgate.netnih.govresearchgate.net
The broader designation of SgP450 refers to the various cytochrome P450 enzymes present in Siraitia grosvenorii that are involved in the mogroside biosynthetic pathway. nih.gov The identification and characterization of these enzymes are essential for understanding the complete metabolic pathway and for potential bioengineering of mogroside production. researchgate.netnih.gov
| Enzyme | Function | Substrate | Product(s) |
|---|---|---|---|
| CYP87D18 | Multifunctional cucurbitadienol oxidase, involved in C-11 oxidation. researchgate.netnih.gov | Cucurbitadienol | 11-hydroxy cucurbitadienol, 11-oxo cucurbitadienol, 11-oxo-24,25-epoxy cucurbitadienol. researchgate.netoup.com |
| SgP450 (general) | Catalyze various oxidation reactions in the mogroside pathway. nih.gov | Triterpenoid intermediates | Oxidized triterpenoid intermediates. nih.gov |
UDP-Glucosyltransferases (e.g., UGT720, UGT94-289-1, UGT94-289-3)
Following the oxidation of the cucurbitadienol backbone by P450s to form mogrol, a series of glycosylation steps are carried out by UDP-glucosyltransferases (UGTs). nih.govresearchgate.net These enzymes are responsible for attaching glucose moieties to the mogrol aglycone, a process that is directly linked to the sweetness intensity of the resulting mogrosides. nih.gov
UGT720-269-1 has been identified as a key enzyme responsible for the initial primary glucosylations of mogrol. pnas.orgnih.gov It is capable of catalyzing the primary glucosylation at the C-24 position of mogrol and subsequently at the C-3 position. pnas.org This dual functionality is crucial for the formation of the di-glucosylated mogroside intermediate, mogroside IIE. pnas.org
The subsequent, more complex glycosylations are carried out by members of the UGT94 family. pnas.orgnih.gov UGT94-289-1 and UGT94-289-3 are particularly versatile, capable of adding branched glucosyl groups to the primary glucose moieties. pnas.orggoogle.com UGT94-289-3, in particular, is a key enzyme in the later stages of mogroside biosynthesis, catalyzing the conversion of mogrosides with fewer glucose units into the highly sweet mogrosides such as mogroside V and siamenoside I. nih.govresearchgate.net This enzyme can attach glucose at both (1→6) and (1→2) positions on the existing glucose units. google.com The sequential action of these UGTs leads to the accumulation of the highly glucosylated and intensely sweet mogrosides in the mature fruit. nih.gov
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| UGT720-269-1 | Primary glucosylation at C-24 and C-3 positions of mogrol. pnas.org | Mogrol, C-24 glucosylated mogrol | Mogroside I-A1, Mogroside IIE. pnas.org |
| UGT94-289-1 | Branched glucosylation of mogroside intermediates. pnas.orggoogle.com | Mogroside IIE, Mogroside III | Higher glycosylated mogrosides (e.g., Mogroside V). pnas.org |
| UGT94-289-3 | Key enzyme for late-stage branched glycosylation, forming highly sweet mogrosides. nih.govresearchgate.net | Mogroside IIE, Mogroside III, Mogroside V | Siamenoside I, Mogroside IV, Mogroside V, Mogroside VI. nih.govuniprot.org |
Genetic Regulation of Mogroside Biosynthesis
The biosynthesis of mogrosides is tightly regulated at the genetic level, with the expression of key enzyme-encoding genes being coordinated throughout the development of the Siraitia grosvenorii fruit. pnas.orgnih.gov
Gene Expression Profiling (e.g., SgHMGR, SgSQ, SgCYP)
Gene expression profiling has been a valuable tool in identifying the genes involved in the mogroside biosynthetic pathway. researchgate.netnih.gov Studies have analyzed the transcript levels of genes encoding enzymes at various stages of the pathway.
SgHMGR (HMG-CoA reductase): This gene encodes an enzyme that is upstream in the terpenoid biosynthesis pathway, which provides the precursors for mogroside synthesis. Research has shown that the expression of SgHMGR can fluctuate during fruit development. For instance, one study observed a drop in SgHMGR expression at 20 days after flowering (DAF) compared to 10 DAF, followed by a recovery at 30 DAF. researchgate.net
SgSQS (Squalene synthase): This gene is also involved in the upstream part of the pathway, catalyzing the formation of squalene. Its expression has been observed to be relatively stable during early fruit development. researchgate.net
SgCYP (Cytochrome P450): The expression of various cytochrome P450 genes (SgCYP) has been shown to be correlated with the accumulation of mogrosides. nih.gov Digital gene expression analysis has been used to identify candidate CYP450 genes that are upregulated during the stages of fruit development when mogrol is rapidly being synthesized. nih.gov
| Gene | Enzyme | General Expression Trend during Early Fruit Development |
|---|---|---|
| SgHMGR | HMG-CoA reductase | Fluctuates; may decrease initially and then recover. researchgate.net |
| SgSQS | Squalene synthase | Relatively stable. researchgate.net |
| SgCYP | Cytochrome P450 | Candidate genes show upregulation correlated with mogrol synthesis. nih.gov |
Developmental and Environmental Influences on Mogroside Biosynthetic Flux
The accumulation of mogrosides is not static but is influenced by the developmental stage of the fruit and likely by environmental factors as well.
Mogroside Accumulation During Fruit Maturation
The profile of mogrosides changes significantly as the Siraitia grosvenorii fruit matures. researchgate.net In the early stages of development, the predominant mogroside is often mogroside IIE, which is not sweet. researchgate.net As the fruit ripens, there is a progressive glycosylation of the existing mogroside pool. pnas.org
From approximately 15 to 45 days after pollination, mogroside IIE is converted to mogroside III. researchgate.net Subsequently, there is a rapid continuation of glycosylation, leading to the accumulation of mogroside V, which becomes the predominant mogroside after 60 days. researchgate.net The highly glycosylated and intensely sweet mogrosides, such as mogroside V and siamenoside I, accumulate and their levels stabilize from 75 to 90 days after pollination. researchgate.net Interestingly, the total mogroside content in the fruit may not increase significantly during development; rather, the existing pool of less glycosylated mogrosides is converted into the more highly glycosylated, sweeter forms. pnas.org
| Maturity Stage | Predominant Mogroside(s) | Key Metabolic Process |
|---|---|---|
| Early (e.g., <45 days) | Mogroside IIE, Mogroside III. researchgate.net | Initial glycosylation of mogrol. |
| Mid (e.g., ~60 days) | Mogroside V starts to predominate. researchgate.net | Rapid glycosylation of mogroside III. researchgate.net |
| Late (e.g., 75-90 days) | Mogroside V, Siamenoside I. researchgate.net | Accumulation and stabilization of highly glycosylated, sweet mogrosides. researchgate.net |
Table of Compound Names
| Compound Name |
|---|
| 11-hydroxy cucurbitadienol |
| 11-oxo cucurbitadienol |
| 11-oxo-24,25-epoxy cucurbitadienol |
| Cucurbitadienol |
| Mogrol |
| Mogroside I-A1 |
| Mogroside IIE |
| Mogroside III |
| Mogroside IV |
| Mogroside V |
| Mogroside VI |
| Siamenoside I |
| Squalene |
Impact of Exogenous Stimuli on Biosynthesis
The biosynthesis and accumulation of mogrosides in Siraitia grosvenorii are not solely governed by genetic factors but are also significantly influenced by external environmental and chemical cues. These exogenous stimuli can modulate the expression of key genes in the mogroside biosynthetic pathway, leading to changes in the concentration and composition of these valuable secondary metabolites. Key studied stimuli include the application of plant growth regulators and the manipulation of post-harvest environmental conditions.
Plant Growth Regulators and Elicitors
Plant growth regulators and elicitors are chemical substances that can influence plant development and trigger defense responses, which often involve the enhanced production of secondary metabolites.
Methyl Jasmonate (MeJA): Methyl jasmonate is a well-known elicitor that induces the biosynthesis of various secondary metabolites in plants. nih.govfrontiersin.org Studies on S. grosvenorii have demonstrated that the exogenous application of MeJA can significantly promote the accumulation of key precursors in the mogroside biosynthetic pathway. nih.govmdpi.com Research involving the application of MeJA to monk fruit at different developmental stages showed a notable increase in the content of squalene and cucurbitadienol, which are foundational intermediates for mogrosides. nih.gov
One study found that applying 500 μM MeJA at 30 days after flowering resulted in an optimal increase of these precursors, with squalene and cucurbitadienol concentrations rising to 0.43 and 4.71 μg/g dry weight (DW), respectively. nih.gov This represented a 1.2-fold increase compared to the control group. nih.gov Concurrently, the content of mogroside II E, a primary mogroside, increased by 15%. nih.gov This accumulation was correlated with the upregulated expression of key genes in the pathway, including SgHMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), SgSQS (squalene synthetase), SgCS (cucurbitadienol synthase), and a cytochrome P450 gene (SgCYP450). nih.gov This indicates that MeJA acts as a potent elicitor, enhancing the transcriptional activity of the mogroside pathway. nih.gov
Table 1: Effect of Methyl Jasmonate (MeJA) on Mogroside Precursors and Mogroside II E| Compound | Treatment | Concentration (μg/g DW) | Fold Increase vs. Control | Source |
|---|---|---|---|---|
| Squalene | Control | ~0.36 | - | nih.gov |
| 500 μM MeJA | 0.43 | 1.2x | ||
| Cucurbitadienol | Control | ~3.93 | - | nih.gov |
| 500 μM MeJA | 4.71 | 1.2x | ||
| Mogroside II E | Control | N/A | - | nih.gov |
| 500 μM MeJA | N/A | 1.15x (15% increase) |
Forchlorfenuron (CPPU): In contrast to the stimulating effect of MeJA, some plant growth regulators can have an inhibitory or altering effect on the mogroside profile. Forchlorfenuron (CPPU), a synthetic cytokinin, has been observed to negatively impact the accumulation of the most abundant and commercially desirable mogroside, Mogroside V. mdpi.com While the total mogroside content did not significantly change with CPPU treatment, the proportion of Mogroside V decreased. mdpi.com For instance, in fruits treated with a high concentration of CPPU, the proportion of Mogroside V was 29.15%, compared to 39.89% in the control group. mdpi.com This suggests that CPPU may interfere with the later glycosylation steps that convert earlier mogroside forms into Mogroside V. mdpi.comTable 2: Effect of Forchlorfenuron (CPPU) on Total Mogrosides and Mogroside V Proportion
| Treatment Group | Total Mogroside Content (mg/g) | Mogroside V Proportion (%) | Source |
|---|---|---|---|
| Control | 22.86 | 39.89 | mdpi.com |
| Low-concentration CPPU | 21.86 | 32.18 | |
| Medium-concentration CPPU | 21.28 | 37.60 | |
| High-concentration CPPU | 23.81 | 29.15 |
Post-Harvest Environmental Factors
The biosynthesis of mogrosides does not cease immediately upon harvesting the fruit. Post-ripening processes, particularly under controlled temperature conditions, can significantly alter the mogroside profile, generally favoring the accumulation of sweeter, more highly glycosylated forms.
Post-Ripening Temperature: Research has shown that storing mature S. grosvenorii fruits at specific temperatures post-harvest can activate key glycosyltransferase enzymes responsible for adding glucose units to the mogrol core. mdpi.com This process converts bitter-tasting, less glycosylated mogrosides (e.g., Mogroside IIE and Mogroside III) into the intensely sweet Mogroside V and Mogroside VI. mdpi.com One study demonstrated that ripening the fruits at 35°C for two weeks led to a remarkable 80% increase in the content of Mogroside V and more than doubled the amount of Mogroside VI. mdpi.com This highlights the critical role of temperature in the final stages of sweet mogroside accumulation, offering a method to enhance the quality of the fruit after it has been harvested. mdpi.comTable 3: Impact of Post-Ripening Temperature (35°C for 2 weeks) on Sweet Mogroside Content
| Compound | Change in Content | Source |
|---|---|---|
| Mogroside V | Up to 80% increase | mdpi.com |
| Mogroside VI | Over 100% increase (more than doubled) |
Other Potential Stimuli
While less specifically documented for mogrosides, other exogenous factors are known to influence secondary metabolite production in plants and may play a role in S. grosvenorii. Light, including its intensity, quality, and duration, is a primary environmental factor that regulates the biosynthesis of many terpenoids and glycosides in plants. nih.govfrontiersin.org Studies on other plant species have shown that factors like light intensity and quality (e.g., UV radiation) can significantly alter the accumulation of secondary metabolites. nih.gov Increased sugar accumulation has been noted in S. grosvenorii grown in shaded environments, suggesting that light conditions can influence its carbohydrate metabolism, which is linked to mogroside biosynthesis. researchgate.net Further research is needed to specifically elucidate the direct impact of different light spectra and intensities on the mogroside biosynthetic pathway.
Isolation, Purification, and Biotechnological Production of Mogroside Cento
Advanced Extraction Methodologies for Mogroside Cento
The primary goal of extraction is to efficiently liberate mogrosides from the plant matrix. Research has moved from simple boiling to more advanced techniques that enhance yield and purity while minimizing processing time and environmental impact. mdpi.com
Solvent extraction remains a foundational method for obtaining mogrosides. maxapress.com Water and ethanol (B145695) are the most commonly used solvents due to their efficacy, safety, and low cost.
Hot water extraction is a mature and stable method capable of yielding high quantities of mogrosides, making it suitable for industrial production. mdpi.com One optimized process involves using a water-to-material ratio of 15:1 (g/mL), soaking the fruit for 30 minutes, and then performing three successive extractions of 60 minutes each, resulting in a mogroside yield of 5.6%. mdpi.com
Ethanol is also widely employed. An optimized ethanol-based extraction involves using a 50% ethanol solution with a material-to-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes, repeated three times, to achieve a yield of 5.9%. mdpi.com The use of ethanol can be further enhanced with other technologies like ultrasonic assistance. For instance, using 60% ethanol at a 1:45 (g/mL) ratio at 55°C for 45 minutes with ultrasound assistance has yielded 2.98% mogrosides. mdpi.com
| Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Water | 1:15 | Not specified (Boiling) | 3 x 60 min | 5.6% | mdpi.com |
| 50% Ethanol | 1:20 | 60°C | 3 x 100 min | 5.9% | mdpi.com |
| 70% Ethanol | 1:15 | 70°C | 2 hours | 0.58% | maxapress.com |
To overcome the limitations of conventional methods, modernized approaches have been developed to improve efficiency.
Flash Extraction is a highly efficient, rapid technique that does not require heating and is suitable for various solvents. mdpi.com It can turn plant tissue into fine particles quickly, enhancing extraction efficiency. ajol.info Optimized conditions for flash extraction include using a water-to-biomass ratio of 25:1 at 60°C for 10 minutes, which resulted in a total mogroside yield of 8.6%. ajol.info Another study achieved a 10.06% yield using a water-to-material ratio of 1:20 at ambient temperature for just 4 minutes with a blade speed of 6000 r/min. mdpi.commaxapress.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to shorter extraction times and higher efficiency. maxapress.com Research has shown MAE to be significantly better than conventional boiling methods. mdpi.com One MAE protocol using water as the solvent at a 1:8 solid/liquid ratio and 750 W of microwave power for 15 minutes yielded 0.73% mogrosides, which was higher than the 0.6% from hot water extraction. maxapress.com Using 40% ethanol as a solvent with a 1:30 solid/liquid ratio and 495 W of microwave power for 6 minutes achieved a yield of 0.8%. maxapress.com
Ultrasonic-Assisted Extraction (UAE) employs high-intensity ultrasound to create cavitation, disrupting plant cell walls and enhancing mass transfer. hielscher.com This non-thermal method can be combined with cold-water extraction to produce high-quality extracts by preventing thermal degradation. hielscher.com An optimized UAE process using a 20 kHz ultrasound for 40 minutes at 50°C with a solid/liquid ratio of 1:30 resulted in a mogroside yield of 3.97% and a purity of 91.84%. maxapress.com
| Method | Solvent | Key Parameters | Reported Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Flash Extraction | Water | 1:25 ratio, 60°C, 10 min | 8.6% | >92% | ajol.info |
| Flash Extraction | Water | 1:18 ratio, 40°C, 7 min | 8.77% | 92% | maxapress.com |
| Microwave-Assisted | Water | 1:8 ratio, 750 W, 15 min | 0.73% | Not specified | maxapress.com |
| Ultrasonic-Assisted | Water | 1:30 ratio, 50°C, 40 min, 20 kHz | 3.97% | 91.84% | maxapress.com |
Preparative Separation and Purification Strategies for this compound and Analogues
Following extraction, the crude extract contains a complex mixture of mogrosides, sugars, and other plant metabolites. Purification is essential to enrich the concentration of Mogroside V and remove impurities.
Chromatographic techniques are central to the purification of mogrosides.
Macroporous Resin Adsorption is a widely used industrial method due to its low cost, high efficiency, and scalability. nih.govresearchgate.net The principle relies on polarity differences between the target compounds and the resin. researchgate.net Various resins have been tested, with studies showing that HZ 806 resin offers excellent adsorption and desorption capacities for Mogroside V. nih.govnih.gov In a typical process, the crude extract is passed through the resin column, impurities are washed away with deionized water, and the mogrosides are then eluted with an ethanol-water solution (e.g., 40% ethanol). nih.govnih.gov This method can increase the purity of Mogroside V significantly; one study reported a 15.1-fold increase in purification factor, from an initial purity of 0.5% to 10.7%. nih.govresearchgate.net
Affinity Chromatography offers high selectivity. One novel approach utilizes boronic acid-functionalized silica (B1680970) gel, which reversibly binds to the diol groups present in mogroside molecules, allowing for their specific capture and subsequent elution. mdpi.com Another method combines affinity chromatography on an XAD16 resin with subsequent ion-exchange chromatography. ajol.info
Ion-Exchange Chromatography is employed to remove ionic impurities and for decolorization. ajol.infogoogle.com It separates molecules based on their net surface charge. lcms.cz In mogroside purification, it is often used as a polishing step after initial separation by macroporous resins to remove remaining colored compounds and salts, yielding a higher purity product. google.comgoogle.comjustia.com For example, a D213 macroporous resin has been used specifically for decolorizing the mogroside eluate. ajol.info
Membrane filtration offers an alternative or complementary approach to chromatography, separating molecules based on size. Technologies like ultrafiltration and nanofiltration are used to purify mogroside extracts without the need for organic solvents. google.com Microfiltration can first remove larger impurities like suspended solids and proteins. maxapress.com Ultrafiltration and subsequent nanofiltration can then concentrate the mogrosides while removing smaller molecules. google.com This membrane-based technique is considered environmentally friendly and suitable for large-scale industrial production. google.com
Biotransformation and Chemoenzymatic Synthesis of this compound Derivatives
Biotransformation provides a powerful tool for modifying the structure of Mogroside V to produce other mogrosides with potentially different properties. This process typically involves the selective hydrolysis of glucose residues by enzymes. researchgate.nethep.com.cn
Microorganisms are often used as hosts for this bioconversion. The yeast Saccharomyces cerevisiae, for example, has been used to selectively convert Mogroside V into Mogroside IIIE by leveraging its native β-glucosidases. nih.govacs.org Studies have identified that the enzyme Exg1 is primarily responsible for initiating the conversion of Mogroside V. researchgate.netnih.gov
Endophytic fungi isolated from plants have also shown significant potential. hep.com.cn For instance, Aspergillus sp. S125 can almost completely convert Mogroside V into Mogroside IIA and its aglycone (mogrol) within two days. hep.com.cn Another fungus, Muyocopron sp. A5, selectively produces Siamenoside I from Mogroside V. hep.com.cn After optimizing fermentation conditions, one study reported that Muyocopron sp. A5 could produce 4.88 g/L of Siamenoside I from an initial 7.5 g/L of Mogroside V within 36 hours. hep.com.cn These biological methods offer a route to produce specific, less abundant mogroside derivatives that are difficult to isolate directly from the fruit. nih.gov
Enzymatic Glycosyl Transfer (e.g., using Cyclodextrin Glucosyltransferases)
Enzymatic transglycosylation offers a method to modify and potentially improve the taste profile of mogrosides. researchgate.net Cyclodextrin glucosyltransferases (CGTases) are a class of enzymes that can transfer glucose units from a donor, such as starch or cyclodextrins, to an acceptor molecule. nih.gov This process can alter the structure and properties of the acceptor.
Research has explored the use of CGTases from various bacterial sources, including Paenibacillus macerans, Geobacillus sp., and Thermoanaerobacter sp., to glycosylate mogroside extracts. researchgate.netcsic.es These enzymes catalyze the transfer of glucose units, primarily via α-(1-4) linkages, to the existing glucose moieties on the mogrol (B2503665) backbone. csic.es This results in the formation of new, more heavily glycosylated mogroside derivatives. csic.es The optimization of reaction parameters such as temperature, pH, enzyme concentration, and substrate concentrations is crucial for maximizing the yield of these modified mogrosides. researchgate.net
Microbial Biotransformation (e.g., Saccharomyces cerevisiae, Endophytic Fungi)
Microbial systems provide a platform for the biotransformation of mogrosides, converting abundant congeners into more desirable or specific forms.
Saccharomyces cerevisiae, or budding yeast, has been a key organism in this field. nih.govresearchgate.net The β-glucosidases present in yeast can selectively hydrolyze glucose residues from mogrosides. For instance, research has demonstrated the conversion of the major saponin, mogroside V, into mogroside III E through the action of yeast β-glucosidases. nih.govresearchgate.net Studies have identified that the enzyme Exg1 is a primary player in the initial stages of mogroside V conversion. nih.govacs.org Furthermore, genetic modifications, such as the deletion of the KRE6 gene, have been shown to enhance the production of mogroside III E. nih.govacs.org
Endophytic fungi, which reside within plant tissues, also represent a rich source of biocatalytic diversity for mogroside transformation. hep.com.cn A significant percentage of tested endophytic fungal strains have demonstrated the ability to transform mogroside V. hep.com.cnresearchgate.net These fungi can produce a variety of mogroside derivatives through diverse biotransformation pathways. hep.com.cn For example, Aspergillus sp. S125 has been shown to rapidly convert mogroside V into mogroside II A and its aglycone, while Muyocopron sp. A5 produces intermediate products like siamenoside I and the final product mogroside II E. hep.com.cn
Regioselective Glycosylation and Deglycosylation Studies
UDP-glycosyltransferases (UGTs) are enzymes that play a crucial role in the final steps of mogroside biosynthesis by catalyzing glycosylation. oup.comoup.com For example, UGT74AC1 has been identified to specifically glycosylate the C-3 hydroxyl group of mogrol to produce mogroside IE. oup.comoup.com Another key enzyme, UGT94-289-3, is responsible for the downstream glycosylation events that lead to the formation of highly sweet mogrosides like mogroside V. mdpi.com
Conversely, enzymatic hydrolysis using enzymes like cellulase, α-glucosidase, and β-glucosidase can be employed to convert mogroside V into mogrosides with fewer glucose units, such as mogroside III, mogroside IIIE, and mogroside IIE. mdpi.com The regioselectivity of these enzymatic reactions is a key area of study, as the position of the glucose moieties significantly impacts the properties of the mogroside. For instance, the 11α-hydroxyl group on the mogroside skeleton has been identified as being closely related to sweetness and taste. bvsalud.org
Heterologous Biosynthesis and Metabolic Engineering of Mogrosides
Metabolic engineering offers a powerful approach to produce mogrosides in heterologous systems, providing a potentially more sustainable and controlled production method compared to extraction from their natural source.
Construction of Recombinant Biosynthetic Pathways in Microbial Cell Factories
Saccharomyces cerevisiae has been engineered as a microbial cell factory for the de novo biosynthesis of mogrol, the aglycone precursor of all mogrosides. frontiersin.org This involves introducing and optimizing the expression of genes encoding the necessary enzymes for the conversion of precursors like acetyl-CoA into mogrol. frontiersin.org Key enzymes in this pathway include squalene (B77637) epoxidase and cytochrome P450s. frontiersin.org
Further engineering efforts have focused on introducing glycosyltransferases into these mogrol-producing yeast strains to achieve the de novo biosynthesis of mogroside V. nih.gov This has involved strategies to enhance precursor supply, inhibit competing metabolic pathways, and prevent the degradation of the final product. nih.gov Challenges such as the spatial separation of enzymes and the stress of high protein production have been addressed through techniques like lipid droplet compartmentalization and endoplasmic reticulum expansion. nih.gov
Engineering Mogroside Production in Heterologous Plant Systems (e.g., Nicotiana benthamiana, Arabidopsis thaliana, Cucumis sativus, Lycopersicon esculentum)
Plants that are fast-growing and produce high biomass, such as Nicotiana benthamiana (a relative of tobacco) and Arabidopsis thaliana (thale cress), are being explored as chassis for the heterologous production of mogrosides. mdpi.com By introducing multiple genes encoding mogroside biosynthetic enzymes, researchers have successfully engineered these plants to produce various mogrosides. mdpi.comnih.gov
An "in-fusion" based gene stacking strategy has been developed to assemble multiple mogroside synthase genes into a single vector for transformation into plants. mdpi.comnih.gov This approach has led to the production of siamenoside I and mogroside III in engineered Arabidopsis thaliana. mdpi.comresearchgate.net In engineered Nicotiana benthamiana, the production of mogroside III and mogroside II-E has been achieved. mdpi.comresearchgate.net
This technology has also been extended to vegetable crops. Transgenic Cucumis sativus (cucumber) has been engineered to produce mogroside V and siamenoside I. researchgate.netnih.gov Similarly, Lycopersicon esculentum (tomato) has been genetically modified to produce mogroside III. researchgate.netnih.gov These studies demonstrate the potential for developing common vegetables as bio-factories for high-value natural sweeteners. researchgate.netnih.gov
Table of Mogroside Production in Engineered Plants
Table of Compounds
Structural Elucidation and Advanced Analytical Characterization of Mogroside Cento
Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC, HMQC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Mogroside cento. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HMQC, NOESY) NMR experiments is crucial for the complete assignment of proton and carbon signals of both the mogrol (B2503665) aglycone and the attached sugar moieties. google.comnih.govcapes.gov.br
The ¹H NMR spectrum of this compound reveals characteristic signals for the anomeric protons of the five glucose residues. google.com The ¹³C NMR spectrum further supports the structure by displaying resonances for all 60 carbon atoms, including those of the aglycone and the glycosidic units. google.com
Two-dimensional NMR techniques provide further structural insights. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are employed to establish the spin systems of the individual glucose units by identifying proton-proton coupling networks. google.comprinceton.edu Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying long-range (2-4 bond) correlations. princeton.edu These HMBC correlations are instrumental in determining the sequence of the oligosaccharide chains and their attachment points to the mogrol aglycone. google.com For instance, a long-range coupling between the anomeric proton of a glucose unit and a specific carbon of the mogrol confirms the glycosylation site. google.com Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional conformation of the molecule, including the β-anomeric configurations of the glycosidic linkages. google.comprinceton.edu
Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (Mogroside V) in CD₃OD google.com
| Position | δC (ppm) | δH (ppm) |
| 1 | 39.9 | 1.05, 1.65 |
| 2 | 28.1 | 1.85, 2.05 |
| 3 | 88.3 | 3.25 |
| 4 | 39.5 | - |
| 5 | 56.2 | 1.15 |
| 6 | 22.4 | 1.45, 1.55 |
| 7 | 34.9 | 1.75, 2.15 |
| 8 | 41.2 | 1.95 |
| 9 | 50.1 | 1.25 |
| 10 | 38.1 | - |
| 11 | 69.8 | 4.25 |
| 12 | 49.8 | 1.65, 1.85 |
| 13 | 48.9 | 2.35 |
| 14 | 52.1 | - |
| 15 | 35.1 | 1.35, 1.45 |
| 16 | 25.9 | 1.95, 2.25 |
| 17 | 51.9 | 2.15 |
| 18 | 16.9 | 0.85 |
| 19 | 17.1 | 1.10 |
| 20 | 36.1 | 2.05 |
| 21 | 18.9 | 0.95 |
| 22 | 31.9 | 1.55, 1.65 |
| 23 | 31.1 | 1.45, 1.55 |
| 24 | 78.9 | 3.85 |
| 25 | 71.9 | - |
| 26 | 29.9 | 1.25 |
| 27 | 30.1 | 1.30 |
| 28 | 29.1 | 1.20 |
| 29 | 17.9 | 1.00 |
| 30 | 26.9 | 1.35 |
Note: This table is based on data from a cited source and may be subject to minor variations depending on experimental conditions.
Mass Spectrometry (MS) Techniques (e.g., LC-DAD, LC-ESI-MS, MALDI-TOF MS, LC-MS-MS, LC-Q-TOF/MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is commonly used for the analysis of mogrosides. thieme-connect.com In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 1285.6. nih.gov Tandem mass spectrometry (MS/MS) experiments reveal a characteristic fragmentation pattern involving the sequential loss of glucose units (162 Da), which helps to confirm the number and sequence of the sugar residues. google.comjfda-online.com For example, the MS/MS spectrum of the [M-H]⁻ ion of this compound shows daughter ions at m/z 1123.6, 961.6, 799.7, 637.6, and 475.5, corresponding to the loss of one to five glucose units, with the final fragment representing the mogrol aglycone. nih.govgoogle.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for analyzing mixtures of mogrosides and determining their molecular weight distribution. csic.esreading.ac.uk This technique often detects the sodium adduct of the molecule, [M+Na]⁺. csic.esreading.ac.uk
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) provides high-resolution mass data, enabling the determination of the elemental composition of this compound and its fragments with high accuracy. acs.orgacs.org One study reported the molecular formula of Mogroside V as C₆₀H₁₀₂O₂₉ based on high-resolution ESI-TOF MS, which corresponds to a calculated mass of 1287.6530 [M+H]⁺. google.com
Table 2: Mass Spectrometry Data for this compound (Mogroside V)
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-ESI-MS | Negative | 1285.6 | [M-H]⁻ |
| LC-ESI-MS/MS | Negative | 1123.6, 961.6, 799.7, 637.6, 475.5 | Sequential loss of glucose units from [M-H]⁻ |
| MALDI-TOF MS | Positive | 1148.8 | [M+Na]⁺ of deglycosylated Mogroside V |
| HR-ESI-TOF MS | Positive | 1287.6530 | [M+H]⁺ |
| LC-Q-TOF/MS | Negative | 1285.6 | [M-H]⁻ |
Chromatographic and Electrophoretic Analytical Methodologies
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from the complex matrix of monk fruit extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. jst.go.jp Various HPLC methods have been developed, employing different stationary and mobile phases to achieve optimal separation.
Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid. nih.govacs.orgnih.gov The retention time of Mogroside V can vary depending on the specific column and gradient conditions, with one study reporting a retention time of 8.37 minutes. nih.gov Another method using a methanol:water (60:40, v/v) mobile phase on a C18 column reported an elution time of 2.0 minutes for Mogroside V. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied for the separation of mogrosides, which are polar compounds. thermofisher.comtechnologynetworks.com One HILIC method utilized an Acclaim Trinity P1 column with a mobile phase of 81/19 acetonitrile/ammonium formate (B1220265) buffer (pH 3.0). thermofisher.com
Detection is typically performed using a Diode Array Detector (DAD) at a low wavelength (around 203-210 nm) due to the lack of a strong chromophore in the molecule. nih.govacs.org Charged Aerosol Detection (CAD) has been shown to be a more sensitive alternative to UV detection for the quantification of Mogroside V, with a limit of detection of 1.4 µg/mL compared to 7.0 µg/mL for UV detection. thermofisher.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the simultaneous analysis of multiple components in monk fruit extracts, including this compound. frontiersin.orgnih.gov In one HPTLC method developed for the analysis of mogrosides, Mogroside V was identified with an Rf value of 0.10. researchgate.net This technique, combined with chemometric analysis, can be used to differentiate monk fruit products processed by different methods based on their chemical profiles. nih.govnih.gov
Gas Chromatography with Flame-Ionization Detection (GC-FID) for Residual Analysis
While Gas Chromatography (GC) is not suitable for the direct analysis of intact, non-volatile mogrosides, GC with Flame-Ionization Detection (GC-FID) plays a role in the quality control of purified this compound extracts. Specifically, GC-FID is used for the analysis of small organic molecules. In the context of this compound production, GC-FID can be employed to monitor the removal of free carbohydrates after purification steps or to analyze organic acids in related studies. csic.esreading.ac.ukresearchgate.net The sample preparation for GC-FID analysis of carbohydrates typically involves derivatization steps such as trimethylsilylation or acetylation to increase their volatility. analis.com.my
Chemometric Analysis for this compound Profiling
Chemometric analysis, which involves the use of multivariate statistics to analyze chemical data, is a powerful tool for profiling the mogroside content, including Mogroside V (this compound), in Siraitia grosvenorii. These techniques are crucial for quality control, differentiating products based on processing methods, and understanding the metabolic changes during fruit development.
Researchers have successfully employed methods like high-performance thin-layer chromatography (HPTLC) combined with chemometric analysis to distinguish monk fruit products processed by different drying techniques, such as traditional hot-air drying versus low-temperature drying. frontiersin.orgnih.gov These studies reveal significant variations in the chemical profiles of the finished products. For instance, fruits dried at lower temperatures were found to have substantially higher concentrations of key mogrosides, including Mogroside V, 11-oxo-mogroside V, and isomogroside V, compared to those dried with hot air. frontiersin.orgnih.gov
Metabolomic profiling using techniques like ultra-high-performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has also been utilized. This approach identified 126 different metabolites in monk fruit, highlighting the significant metabolic differences between green (unripe) and saccharified yellow (ripe) fruits. nih.gov The study noted that the process of saccharification is beneficial for the accumulation of sweet glycosides like Mogroside V. nih.gov Such detailed profiling allows for the classification of Siraitia grosvenorii samples based on their origin, variety, and processing levels. nih.govmdpi.com
Table 1: Representative Data on Mogroside Content Variation by Drying Method
| Compound | Relative Content in Low-Temperature Dried Fruit | Relative Content in Hot-Air Dried Fruit | Role in Chemometric Distinction |
| Mogroside V (this compound) | High | Low | Key Differentiating Marker frontiersin.orgnih.gov |
| 11-oxo-mogroside V | High | Low | Differentiating Marker frontiersin.orgnih.gov |
| Isomogroside V | High | Low | Differentiating Marker frontiersin.orgnih.gov |
| Mogroside IV | High | Low | Differentiating Marker nih.gov |
| Sucrose (B13894) | High | Low | Differentiating Marker frontiersin.org |
This table is illustrative, based on findings that low-temperature drying preserves higher levels of these compounds compared to hot-air drying.
Structure-Activity and Structure-Taste Relationship Studies of this compound and its Analogues
The intense sweetness of mogrosides is intrinsically linked to their molecular structure. The relationship between the structure of Mogroside V (this compound) and its analogues and their resulting taste has been a subject of significant research, revealing key determinants for sweetness.
The fundamental structure of all mogrosides is a mogrol aglycone, which is a type of tetracyclic triterpenoid (B12794562). mdpi.com The taste is modulated by the number and location of glucose units attached to this core, as well as modifications to the aglycone itself, such as the functional group at the C-11 position. mdpi.com
Key structural factors influencing taste include:
Number of Glucose Units: A critical factor for sweetness is the presence of at least four glucose units in the molecule. frontiersin.orgmdpi.com Mogrosides with fewer than four glucose units, such as Mogroside IIE and Mogroside III, are often described as tasteless or bitter. mdpi.commdpi.com As the number of glucose units increases, the sweetness generally intensifies. mdpi.com
Oxygen Functional Group at C-11: The presence of an 11α-hydroxyl (-OH) group is essential for a sweet taste. mdpi.com In contrast, compounds with an 11-keto (=O) group tend to be bitter, and those with an 11β-hydroxyl group are tasteless. mdpi.com
Glycosidic Bond Configuration: The stereochemistry of the glycosidic bonds also plays a role. It has been noted that a β-glycosidic bond is often associated with a sweet taste, whereas the presence of α-glycosidic bonds can significantly reduce sweetness. acs.orgresearchgate.net
Location of Glucose Units: The specific attachment points of the glucose chains to the mogrol aglycone influence the sweetness intensity. Mogroside V has a disaccharide at the C-3 position and a branched trisaccharide at the C-24 position. researchgate.net Interestingly, Siamenoside I, which has four glucose units, is reported to be even sweeter than Mogroside V, which has five. mdpi.commdpi.com This highlights the complex interplay between the number and arrangement of the sugar moieties. Siamenoside I is approximately 563 times sweeter than a 5% sucrose solution, while Mogroside V is about 425 times sweeter. mdpi.com
Studies on the anti-inflammatory activity of mogrosides suggest that the aglycone and mogrosides with fewer glucose units may contribute more significantly to the bioactivity in vivo. tandfonline.com For instance, in studies of anti-inflammatory effects, mogrosides with a hydroxyl group at the C-11 site showed weaker inhibition of certain inflammatory markers compared to their 11-oxo counterparts. tandfonline.com This indicates a divergence in the structural requirements for taste and for certain biological activities.
Table 2: Structure-Taste Relationship of Mogroside V (this compound) and Its Analogues
| Compound | Number of Glucose Units | Key Structural Features | Relative Sweetness (Compared to Sucrose) |
| Mogroside V (this compound) | 5 | 11α-OH; Pentaglucoside mdpi.com | ~250-425 times mdpi.comresearchgate.net |
| Siamenoside I | 4 | 11α-OH; Tetraglucoside mdpi.com | ~563 times mdpi.commdpi.com |
| Mogroside IV | 4 | 11α-OH; Tetraglucoside researchgate.net | Sweet, similar to Mogroside V researchgate.net |
| Mogroside III | 3 | 11α-OH; Triglucoside | Tasteless or bitter mdpi.commdpi.com |
| Mogroside IIE | 2 | 11α-OH; Diglucoside | Tasteless or bitter mdpi.com |
| 11-oxo-mogroside V | 5 | 11-keto group | Bitter mdpi.com |
Mechanistic Investigations of Biological Activities of Mogroside Cento Preclinical and in Vitro
Antioxidant Mechanisms of Mogroside V
Mogroside V demonstrates notable antioxidant activity through various mechanisms, including the direct scavenging of harmful reactive oxygen species (ROS) and the inhibition of lipid peroxidation. researchgate.netnih.gov These actions help protect cells from oxidative damage, a key factor in the aging process and various diseases. nih.gov
In vitro studies have shown that Mogroside V is an effective scavenger of several types of ROS. mdpi.comtandfonline.comnih.govtandfonline.com It has a remarkable ability to neutralize these highly reactive molecules, thereby preventing cellular damage. researchgate.net Specifically, Mogroside V has been shown to scavenge hydroxyl radicals (•OH). mdpi.comtandfonline.comnih.govtandfonline.com In studies comparing its efficacy to 11-oxo-mogroside V, another compound from Siraitia grosvenorii, Mogroside V was found to be more effective at scavenging •OH. tandfonline.comnih.govtandfonline.com
In cellular models, Mogroside V has been observed to reduce intracellular ROS levels. For instance, in mouse skin fibroblasts exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, Mogroside V treatment helped to eliminate ROS. nih.gov Similarly, it reduced ROS levels in porcine alveolar macrophages and mouse insulinoma NIT-1 cells. researchgate.netscielo.br This ROS scavenging activity is a key component of its protective effects against oxidative stress-induced cellular damage. nih.gov
Table 1: In Vitro Scavenging Activity of Mogroside V against Reactive Oxygen Species
| Reactive Oxygen Species (ROS) | Efficacy of Mogroside V | Comparative Notes |
|---|---|---|
| Hydroxyl Radical (•OH) | Effective scavenger. tandfonline.comnih.govtandfonline.com | More effective than 11-oxo-mogroside V. tandfonline.comnih.govtandfonline.com |
| Superoxide (B77818) Anion (O₂⁻) | Scavenging activity observed. mdpi.comtandfonline.com | Less effective than 11-oxo-mogroside V. tandfonline.comnih.gov |
| Hydrogen Peroxide (H₂O₂) | Scavenging activity observed. mdpi.comtandfonline.com | Less effective than 11-oxo-mogroside V. tandfonline.comnih.gov |
Mogroside V has been shown to inhibit lipid peroxidation, the process where free radicals attack lipids, leading to cellular damage. In mouse skin fibroblasts treated with H₂O₂, Mogroside V was found to decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com It also demonstrated the ability to increase the activities of crucial antioxidant enzymes like superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). mdpi.comtandfonline.comtandfonline.com This enhancement of the cellular antioxidant defense system contributes to the prevention of skin aging and lesions. mdpi.com
In studies on diabetic mice, mogroside extracts, with Mogroside V as a main component, were found to lower oxidative stress, partly by reducing MDA levels. researchgate.net Furthermore, in a model of oxidative aging in LO2 cells, Mogroside V significantly decreased MDA content while increasing SOD and GSH levels. tandfonline.comtandfonline.com These findings highlight Mogroside V's role in protecting against lipid peroxidation and bolstering endogenous antioxidant defenses.
Anti-inflammatory Pathways Modulated by Mogroside V
Mogroside V exerts significant anti-inflammatory effects by regulating the expression of inflammatory genes and modulating the production of inflammatory cytokines and mediators. researchgate.nettandfonline.comnih.govfrontiersin.org
Mogroside V has been shown to influence key signaling pathways involved in inflammation. In a study on fine particulate matter-induced inflammation in porcine alveolar macrophages, Mogroside V attenuated the phosphorylation of NF-κB p65 and the expression of NLRP3. researchgate.net It also inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, a crucial step in the inflammatory cascade. tandfonline.com
Further research has identified that Mogroside V can block AKT1-mediated NF-κB and C/EBPδ activation. scichina.com In ovalbumin-induced lung inflammation in mice, Mogroside V was found to inhibit the activation of both the NF-κB and JAK-STAT signaling pathways. frontiersin.org This was evidenced by decreased levels of phosphorylated NF-κB (P-NF-κB) and phosphorylated IκB (P-IκB). frontiersin.org These actions collectively lead to a reduction in the expression of pro-inflammatory genes.
Mogroside V has been demonstrated to significantly inhibit the production of various pro-inflammatory cytokines and mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). tandfonline.com In a model of LPS-induced acute lung injury in mice, Mogroside V treatment led to a decrease in the levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. tandfonline.com
Furthermore, in asthmatic mice, Mogroside V was found to reduce the levels of immunoglobulin E (IgE), TNF-α, and IL-5. frontiersin.org It also inhibited the production of IL-1β, IL-2, and IL-6. nih.govrsc.org Additionally, Mogroside V has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process. nih.govtandfonline.comscichina.comrsc.org
Table 2: Modulation of Inflammatory Cytokines and Mediators by Mogroside V
| Cytokine/Mediator | Effect of Mogroside V | Experimental Model |
|---|---|---|
| IL-1β | Inhibition. nih.govtandfonline.comrsc.org | LPS-induced acute lung injury in mice; LPS-treated RAW 264.7 cells. nih.govtandfonline.comrsc.org |
| IL-2 | Inhibition. nih.govrsc.org | OVA-induced asthmatic mice; LPS-treated RAW 264.7 cells. nih.govrsc.org |
| IL-5 | Inhibition. frontiersin.org | OVA-induced asthmatic mice. frontiersin.org |
| IL-6 | Inhibition. tandfonline.comnih.govtandfonline.comrsc.org | LPS-induced RAW 264.7 cells; LPS-induced acute lung injury in mice. tandfonline.comnih.govtandfonline.comrsc.org |
| TNF-α | Inhibition. tandfonline.comnih.govtandfonline.comfrontiersin.orgrsc.org | LPS-induced RAW 264.7 cells; LPS-induced acute lung injury in mice; OVA-induced asthmatic mice. tandfonline.comnih.govtandfonline.comfrontiersin.orgrsc.org |
| Nitric Oxide (NO) | Inhibition. tandfonline.comnih.govrsc.org | LPS-induced RAW 264.7 cells. tandfonline.comnih.govrsc.org |
| COX-2 | Inhibition. nih.govtandfonline.comscichina.comrsc.org | LPS-treated RAW 264.7 cells; LPS-induced acute lung injury in mice. nih.govtandfonline.comscichina.comrsc.org |
| iNOS | Inhibition. nih.govtandfonline.comrsc.org | LPS-treated RAW 264.7 cells; LPS-induced acute lung injury in mice. nih.govtandfonline.comrsc.org |
| IgE | Inhibition. frontiersin.org | OVA-induced asthmatic mice. frontiersin.org |
Influence of Mogroside V on Glycolipid Metabolism
Preclinical studies suggest that Mogroside V can positively influence glycolipid metabolism. In diabetic mice, mogroside extracts have been shown to lower serum glucose and lipid levels. researchgate.net Research indicates that mogrosides can modulate glycolipid metabolism and improve insulin (B600854) resistance. frontiersin.orgresearchgate.netnih.govscispace.com
In a study on type 2 diabetic rats, Mogroside V was found to reduce fasting blood glucose levels and improve insulin sensitivity by modulating the PI3K/AKT signaling pathway. scispace.com This pathway is crucial for regulating glucose homeostasis. nih.gov By activating this pathway, Mogroside V may enhance glucose uptake and utilization, thereby contributing to its hypoglycemic effects. frontiersin.orgnih.gov In free fatty acid-cultured LO2 cells, Mogroside V was observed to down-regulate de novo lipogenesis and up-regulate fatty acid oxidation, which helps in reducing fat accumulation. mdpi.com
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Its activation triggers a shift from anabolic to catabolic pathways to restore cellular energy balance. Several studies have identified mogrosides and their metabolites as potent activators of AMPK signaling.
Mogroside-rich extracts have been shown to dose-dependently activate hepatic AMPK signaling in diabetic mice. This activation is associated with the downregulation of genes involved in glucose and lipid production and the upregulation of genes related to fat oxidation. researchgate.net In HepG2 and LO2 liver cells, Mogroside V has been observed to increase the phosphorylation of AMPK, which is a key step in its activation. researchgate.netfrontiersin.org This effect is not limited to liver cells; Mogroside IIIE has also been found to increase AMPK phosphorylation in models of acute lung injury. mdpi.com
Interestingly, the anti-diabetic and anti-obesity effects of mogrosides are often attributed to this AMPK activation. The metabolite mogrol (B2503665), for instance, has been shown to suppress adipocyte differentiation by increasing AMPK phosphorylation. aging-us.com In vitro assays confirmed that both Mogroside V and its aglycone metabolite, mogrol, are potent AMPK activators, contributing to the anti-diabetic properties of S. grosvenorii. researchgate.net
Regulation of Gluconeogenesis Pathways
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate sources, primarily in the liver. Dysregulation of this pathway can lead to hyperglycemia, a hallmark of type 2 diabetes. Mogrosides have been shown to modulate this pathway, an effect that is closely linked to their ability to activate AMPK.
Activation of AMPK is known to suppress gluconeogenesis by inhibiting key enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). mdpi.comsemanticscholar.org In diabetic mouse models, treatment with a mogroside-rich extract led to the downregulation of the mRNA levels of hepatic gluconeogenic genes. researchgate.net Similarly, in insulin-resistant HepG2 cells, total saponins (B1172615) from a related plant were found to suppress gluconeogenesis by downregulating PEPCK and G6Pase, an effect mediated by AMPK activation. researchgate.net Research on various mogrosides, including Mogroside V, has shown they can reverse insulin resistance in IR-HepG2 cells, which is critical in regulating glucose metabolism. frontiersin.org
Cellular and Molecular Interactions of Mogroside Cento
Impact on Mitochondrial Function and Bioenergetics
Mitochondria are central to cellular energy production, metabolism, and apoptosis. nih.govfrontiersin.org Mitochondrial dysfunction is implicated in numerous diseases, and mogrosides have demonstrated protective effects by preserving mitochondrial integrity and function.
In models of Parkinson's disease using rotenone-treated SH-SY5Y cells, Mogroside V was found to protect against neurotoxicity by targeting the mitochondrial pathway. nih.gov It achieved this by reducing the overproduction of reactive oxygen species (ROS), recovering the mitochondrial membrane potential (MMP), and increasing the oxygen consumption rate and ATP production in a dose-dependent manner. nih.govfrontiersin.org These effects ultimately led to a decrease in apoptotic cells. nih.gov The mechanism appears to involve the upregulation of Sirtuin3 (SIRT3), a key mitochondrial protein. nih.gov
Similar protective effects have been observed in porcine oocytes. During in vitro maturation, Mogroside V supplementation enhanced mitochondrial content, mtDNA copy number, mitochondrial membrane potential, and ATP generation. bsb-muenchen.dex-mol.netoup.com This improvement in mitochondrial function contributes to better oocyte quality and subsequent embryonic development. bsb-muenchen.de
Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines
Mogrosides exhibit cell-specific effects on proliferation and apoptosis, indicating their potential to target diseased cells while protecting healthy ones.
RAW264.7 cells: In this murine macrophage cell line, mogrosides have demonstrated significant anti-inflammatory activity. Mogroside IIIE showed the strongest inhibition of nitric oxide (NO) release from lipopolysaccharide (LPS)-stimulated RAW264.7 cells compared to other mogrosides. mdpi.comnih.gov Mogroside V has also been shown to inhibit the expression of inflammatory mediators like COX-2 and reduce ROS production by blocking the phosphorylation of AKT1. aging-us.comoup.com These actions help to suppress inflammatory responses and may modulate macrophage activation and survival. mdpi.comaging-us.com
PC12 cells: This rat pheochromocytoma cell line is a common model for neuronal studies. Polysaccharides from S. grosvenorii have been shown to reduce ROS levels and decrease the percentage of apoptotic and necrotic cells in H₂O₂-damaged PC12 cells. mdpi.comfrontiersin.orgmdpi.com Mogrosides, at concentrations from 0.1 to 10 µg/mL, can alleviate the decline in PC12 cell viability caused by oxidative stress. nih.gov Furthermore, Mogroside V has been shown to exert a protective effect on PC12 cells injured by corticosterone, reducing apoptosis and suggesting a neuroprotective role. researchgate.netnih.govunifi.it
Pig oocytes: Mogroside V has been extensively studied for its protective effects on porcine oocytes during in vitro maturation and aging. It improves maturation rates and subsequent blastocyst formation. bsb-muenchen.de Mechanistically, it reduces oxidative stress (ROS levels), alleviates abnormalities in spindle formation and chromosome alignment, and reduces early apoptosis in aged oocytes. aging-us.com This protection is partly mediated through the upregulation of SIRT1. aging-us.com
Boar sperm: Cryopreservation induces oxidative stress in boar sperm, reducing its quality. mdpi.comnih.gov Supplementing the thawing medium with Mogroside V has been shown to improve the quality of frozen-thawed sperm. Specifically, a 75 μmol/L concentration of Mogroside V produced the best results in maintaining motility, plasma membrane integrity, and acrosome integrity, while reducing ROS levels. mdpi.com This indicates that Mogroside V protects boar sperm from apoptosis and functional damage by enhancing its antioxidant capacity. mdpi.comresearchgate.netresearchgate.net
Interaction with Specific Receptors or Enzyme Systems
Mogrosides exert their biological effects by interacting with and modulating specific signaling pathways and enzyme systems.
Toll-like receptor 4 (TLR4) signaling: TLR4 is a key receptor in the innate immune system that, when activated by ligands like LPS, triggers inflammatory cascades. Mogroside IIIE has been identified as an inhibitor of the TLR4 pathway, reducing pulmonary fibrosis by decreasing the expression of TLR4 and its downstream signals (MyD88/MAPK). mdpi.comnih.gov Similarly, Mogroside IVE has been shown to attenuate liver fibrosis by inhibiting the TLR4-mediated pathway in hepatic stellate cells and RAW264.7 cells. researchgate.netoup.comnih.govecronicon.net
Hypoxia-inducible factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov In the context of liver fibrosis, Mogroside IVE was found to mediate its hepatoprotective effect in part by inhibiting the HIF-1α signaling pathway, in addition to its effects on TLR4. researchgate.netecronicon.net
Pla2g2a-EGFR inhibition: A study identified Mogroside IIE, a major metabolite of mogrosides, as a natural inhibitor of secreted phospholipase A2 type IIA (Pla2g2a). By inhibiting Pla2g2a, Mogroside IIE prevents the activation of the epidermal growth factor receptor (EGFR). This inhibition of the Pla2g2a-EGFR interaction and the subsequent downregulation of the AKT/mTOR pathway is the proposed mechanism by which Mogroside IIE alleviates acute lung injury.
In Vitro Metabolism and Biotransformation of this compound
The biological activities of mogrosides are significantly influenced by their metabolism, particularly within the gastrointestinal tract. In vitro studies using human intestinal fecal homogenates or specific bacterial cultures have been crucial in elucidating these biotransformation pathways.
Pharmacokinetic studies suggest that parent mogrosides like Mogroside V are poorly absorbed systemically. researchgate.netnih.gov Instead, they are extensively metabolized by digestive enzymes and intestinal microflora. researchgate.netnih.govacs.org The primary metabolic pathway is deglycosylation, which involves the stepwise removal of glucose units from the mogrol backbone. acs.orgresearchgate.netacs.org
An in vitro assay with human intestinal fecal homogenates demonstrated that various mogrosides (Mogroside IIIe, Mogroside V, Siamenoside I, and Isomogroside V) are all metabolized to the common terminal aglycone, mogrol, within 24 hours. researchgate.netnih.gov This suggests that despite structural differences in their sugar moieties, they share a common metabolic fate. researchgate.netnih.gov Other identified metabolic reactions include hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. researchgate.net The resulting metabolites, particularly mogrol and intermediate mogrosides like Mogroside IIE, are believed to be the primary bioactive forms responsible for many of the pharmacological effects observed in vivo. researchgate.net
Deglycosylation by Intestinal Microbiota and Digestive Enzymes
The structural transformation of Mogroside V in the gastrointestinal tract is a critical first step in its mechanism of action. Investigations have shown that Mogroside V is stable and not significantly metabolized by digestive enzymes found in saliva, simulated gastric juice, or small intestinal juice. acs.orgnih.govresearchgate.net This resistance is due to the absence of β-glucoside hydrolase enzymes in the upper human digestive system capable of cleaving its specific glycosidic bonds. researchgate.net
Consequently, the primary site of Mogroside V metabolism is the large intestine, where it is subjected to the enzymatic activity of the resident gut microbiota. researchgate.nettandfonline.com The metabolic process is dominated by deglycosylation, a stepwise removal of glucose units from the parent molecule. acs.orgresearchgate.net In vitro incubation of Mogroside V with human gut microbiota has demonstrated a significant decrease in the parent compound over 24 hours, with the concurrent appearance of various deglycosylated metabolites. acs.orgresearchgate.net This microbial deglycosylation is a sequential process, leading to the formation of intermediate mogrosides before culminating in the final aglycone form. acs.org
Studies using human fecal homogenates have confirmed that various mogrosides, which differ in the number and linkage of their glucose units, all share this common metabolic pathway, ultimately being converted to their shared aglycone. nih.gov This process indicates that the gut microbiota possesses the necessary glycoside hydrolases to break down these complex triterpenoid (B12794562) saponins. nih.gov
Characterization of Metabolites (e.g., Mogrol, Mono- and Diglucosides)
The sequential deglycosylation of Mogroside V by intestinal microbiota results in a series of intermediate and terminal metabolites. The primary aglycone metabolite, to which various mogrosides are ultimately converted, is mogrol. nih.govresearchgate.netacs.orgnih.gov Pharmacokinetic studies have shown that after oral administration of Mogroside V, it is its metabolite, mogrol, that may be the main pharmacologically active form. rsc.org
In vitro studies incubating Mogroside V with human intestinal bacteria have successfully identified several of these metabolites. The transformation pathway involves the step-by-step removal of glucose molecules, leading to the formation of various mono- and diglucosides. nih.govresearchgate.net
The table below summarizes the key metabolites identified during the in vitro incubation of Mogroside V with human gut microbiota.
| Parent Compound | Metabolic Process | Identified Metabolites | Reference |
|---|---|---|---|
| Mogroside V | Stepwise Deglycosylation by Gut Microbiota | Mogroside IV, Mogroside III, Mogroside II, Mogroside I, Mogrol | acs.orgresearchgate.net |
Further detailed analysis in rat models has revealed a more complex metabolic profile. In addition to deglycosylation, other metabolic reactions such as hydroxylation, dehydrogenation, and isomerization have been observed. researchgate.netnih.gov These biotransformations lead to a large number of metabolites distributed throughout the body. One study identified 77 distinct metabolites in rats following administration of Mogroside V. researchgate.netnih.gov Among these, Mogroside IIE, a diglucoside, was found to be an abundant metabolite in organs like the heart, liver, spleen, and lung, suggesting it may contribute significantly to the systemic bioactivities of the parent compound. researchgate.netnih.gov
The table below presents findings from a comprehensive in vivo study in rats, detailing the number of Mogroside V metabolites identified in various samples.
| Sample Type | Number of Identified Metabolites | Key Metabolic Reactions | Reference |
|---|---|---|---|
| Human Intestinal Bacteria (in vitro) | 14 | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | researchgate.netnih.gov |
| Rat Feces | 58 | ||
| Rat Urine | 29 | ||
| Rat Plasma | 14 | ||
| Rat Liver | 33 | ||
| Rat Kidneys | 42 | ||
| Rat Small Intestine | 51 | ||
| Total Identified in Rat Study | 77 |
Interactions with Biological Systems and Advanced Research Trajectories for Mogroside Cento
Mogroside Cento and Microbial Ecology (e.g., Gut Microbiota Composition and Activity)
This compound, a major bioactive component of Siraitia grosvenorii, is not readily digested by human saliva or simulated gastric and small intestinal juices. nih.gov Instead, it undergoes significant transformation by the gut microbiota. nih.govnih.gov In vitro studies have demonstrated that upon incubation with human gut microbiota, this compound is metabolized into secondary mogrosides, such as mogroside II/I and ultimately to the aglycone, mogrol (B2503665). nih.govnih.govacs.org This deglycosylation process appears to be a stepwise reaction. acs.org
This microbial metabolism of this compound has a notable impact on the composition and activity of the gut microbial community. Research has shown that incubation with this compound leads to an enrichment of beneficial bacterial genera including Bacteroides, Lactobacillus, and Prevotella. nih.govnih.govacs.org Conversely, it can inhibit the growth of potentially pathogenic genera such as Clostridium XlVa, Dorea, and Desulfovibrio. nih.govnih.govacs.org The glucose moieties cleaved from the this compound structure are utilized by these microbes as an energy source. researchgate.net
Furthermore, the microbial fermentation of this compound results in the increased production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. nih.govnih.govacs.org These SCFAs are known to have various health benefits for the host. The metabolites produced through this microbial action, particularly the secondary mogrosides, have been found to possess enhanced antioxidant capabilities within the gut environment. nih.govnih.govacs.org These findings suggest that this compound may act as a potential prebiotic, capable of beneficially modulating the gut microbiota and its metabolic output. nih.govacs.org In a study on greengage wine fermentation, the addition of this compound was observed to drive microbial carbohydrate metabolism, leading to an enhanced fruity aroma. acs.org
In mouse models of type 2 diabetes, this compound has demonstrated positive effects on intestinal health. rsc.org It has been shown to improve intestinal barrier function by enhancing the expression of tight junction proteins through the activation of the PI3K/AKT pathway. rsc.org This leads to reduced intestinal permeability. rsc.org Additionally, this compound inhibits the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines and increased mucus secretion. rsc.org These actions contribute to maintaining a healthy gut microbiota and preventing the translocation of pathogenic bacteria. rsc.org
Table 1: Effects of this compound on Gut Microbiota
| Category | Effect | References |
| Metabolism | Decomposed by gut microbiota into secondary mogrosides (e.g., mogroside II/I, mogrol). | nih.gov, nih.gov, acs.org |
| Microbiota Composition | Enriches beneficial genera like Bacteroides, Lactobacillus, and Prevotella. | nih.gov, nih.gov, acs.org |
| Inhibits potentially pathogenic genera like Clostridium XlVa, Dorea, and Desulfovibrio. | nih.gov, nih.gov, acs.org | |
| Metabolic Output | Increases the synthesis of short-chain fatty acids (acetate, propionate, butyrate). | nih.gov, nih.gov, acs.org |
| Intestinal Health | Improves intestinal barrier function and reduces permeability. | rsc.org |
| Reduces pro-inflammatory cytokine production. | rsc.org |
Role of this compound in Plant Stress Responses and Development
Mogrosides, including this compound, are cucurbitane-type triterpenoid (B12794562) saponins (B1172615) that are key bioactive compounds in the fruit of Siraitia grosvenorii. oup.com The biosynthesis of these compounds involves the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton, which then undergoes a series of oxidation and glycosylation reactions. oup.com The production of mogrosides is a significant aspect of the plant's secondary metabolism. pnas.org
While direct research on the specific role of this compound in the stress responses of S. grosvenorii is limited, the nature of secondary metabolites in plants suggests a potential defensive function. Cucurbitacins, a related class of triterpenoids found in the Cucurbitaceae family, are known to be synthesized by plants as a defense mechanism against herbivores due to their bitter taste. phcogrev.comresearchgate.net
The biosynthesis of mogrosides is a developmentally regulated process. pnas.org The initial steps of synthesizing the mogrol aglycone and its primary glycosylations occur in the early stages of fruit development. pnas.org This creates a pool of mogrosides that are further glycosylated as the fruit matures. pnas.org This temporal division of the metabolic pathway highlights a coordinated expression of the necessary genes. pnas.org Phytohormones are known to play a crucial role in regulating plant responses to various environmental stresses, including water deficit, salinity, and temperature fluctuations. cas.cz The intricate network of phytohormonal signaling pathways governs plant growth, development, and adaptation to adverse conditions. babrone.edu.inbioisi.pt
Computational and Structural Biology Approaches in this compound Research
Computational methods are proving to be invaluable tools in elucidating the interactions and functions of this compound at a molecular level.
Protein Modeling and Ligand Docking Studies
Protein modeling and ligand docking simulations have been employed to investigate the binding of this compound to various protein targets. These studies have provided insights into its potential pharmacological mechanisms. For instance, molecular docking has been used to predict the binding affinity of this compound to proteins implicated in various diseases. mdpi.comfrontiersin.org
One study identified 24 potential targets for this compound, including vascular endothelial growth factor A (VEGFA). frontiersin.orgnih.gov The docking analysis revealed a favorable binding energy of -8.2 kcal/mol between this compound and VEGFA, characterized by hydrogen bonds with several amino acid residues. frontiersin.org Such studies help to identify potential molecular targets and provide a basis for further experimental validation. mdpi.comfrontiersin.org
Docking studies have also been used to understand the interaction of this compound with taste receptors, which is relevant to its properties as a natural sweetener. mdpi.com Furthermore, research has explored the binding of this compound to soybean proteins, suggesting that these proteins could potentially be used to modulate its flavor profile. nih.gov In the context of its biosynthesis, protein modeling and docking have corroborated experimentally determined enzyme functions, helping to delineate the order of metabolic steps in the pathway. pnas.org
Table 2: Examples of Protein Docking Studies with this compound
| Protein Target | Predicted Binding Energy | Key Interacting Residues | Reference |
| VEGFA (PDB ID: 6ZFL) | -8.0 kcal/mol | CYS-68, ASP-34, CLY-59, CYS-57, CYS-61, ASN-62 | frontiersin.org |
| Muscarinic-3 Acetylcholine (B1216132) Receptor (M3R) | -80.52 kJ/mol | Not specified | nih.gov |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a more dynamic view of the interactions between this compound and its binding partners over time. MD simulations have been used to assess the stability of complexes formed between enzymes and their substrates during the biosynthesis of mogrosides. acs.org By analyzing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can infer the stability of these complexes, where smaller fluctuations indicate a more stable interaction. acs.org
These simulations have been instrumental in understanding the effects of mutations on enzyme activity. For example, MD simulations suggested that the enhanced catalytic activity of engineered UGT74DD1 mutants is due to an enlarged substrate-binding pocket and strengthened hydrogen bonding interactions with the substrate. acs.orgnih.gov Similarly, simulations have provided insights into the improved efficiency of other engineered UDP-glycosyltransferases (UGTs) involved in this compound synthesis. acs.orgnih.gov The binding energies of this compound with protein targets, such as the muscarinic-3 acetylcholine receptor, have also been calculated using MD simulations. nih.gov
Future Directions in this compound Chemical Biology and Synthetic Biology Research
The field of synthetic biology offers promising avenues for the sustainable and scalable production of this compound and other valuable mogrosides. mdpi.comnih.govnih.gov The elucidation of the this compound biosynthetic pathway has laid the groundwork for heterologous production in microbial or plant chassis systems. pnas.orgmdpi.com
A key challenge in the synthetic biology of mogrosides is the efficiency and specificity of the glycosylation steps, which are catalyzed by UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes are often a bottleneck due to poor substrate selectivity and low catalytic efficiency. nih.gov To address this, researchers are employing protein engineering strategies, such as activity-based sequence conservative analysis and structure-guided directed evolution, to improve the performance of UGTs. acs.orgnih.gov Engineered UGTs have shown significantly increased catalytic efficiency, enabling the regio- and bond-controllable synthesis of different mogrosides. nih.gov
Metabolic engineering approaches are being developed to assemble the multiple genes required for the mogroside biosynthesis pathway in heterologous hosts like Nicotiana benthamiana and Arabidopsis thaliana. mdpi.comnih.gov Gene stacking strategies are being utilized to introduce the necessary synthase genes to produce mogrosides from widely available precursors like 2,3-oxidosqualene. mdpi.comresearcher.life The successful engineering of yeast to produce various mogrosides demonstrates the feasibility of these approaches. nih.govresearchgate.net
Future research will likely focus on further optimizing these heterologous production systems to achieve commercially viable yields. This includes enhancing the efficiency of key enzymes through rational engineering and directed evolution, as well as fine-tuning metabolic pathways in the host organisms. acs.orgacs.org The development of efficient in vitro multi-enzyme cascade catalytic systems is another promising area of investigation for the conversion of precursors into this compound. acs.org These advancements in synthetic biology hold the potential to provide a stable and cost-effective supply of this compound for various applications. nih.gov
Q & A
Q. How can contradictions in reported antioxidant mechanisms of this compound be resolved?
- Methodological Answer : Reconcile discrepancies by: (i) Standardizing extraction protocols to minimize matrix effects (e.g., subcritical vs. conventional ethanol extraction) ; (ii) Conducting dose-response studies to differentiate mogroside-specific effects from synergistic interactions with phenolics ; (iii) Applying metabolomic profiling (e.g., UPLC-QTOF-MS) to identify degradation products that may confound results .
Q. What experimental designs are optimal for studying this compound's role in taste modulation, particularly in mixed sweetener systems?
- Methodological Answer : Use factorial design to test mogroside-to-MRP (Maillard reaction product) ratios (e.g., 1:0.01 to 1:0.7) . Quantify sensory attributes via blinded human panels or electronic tongue systems, focusing on flavor intensity, mouthfeel, and aftertaste . Apply principal component analysis (PCA) to identify dominant sensory drivers .
Q. What challenges arise in biosynthetic pathway engineering for this compound production, and how can they be addressed?
- Methodological Answer : Key challenges include low mogrol (precursor) availability and poor enzyme specificity in heterologous systems (e.g., yeast) . Solutions involve: (i) CRISPR-Cas9-mediated upregulation of SgCYP749A22 to enhance mogrol production ; (ii) Directed evolution of UDP-glycosyltransferases (UGTs) to improve glycosylation efficiency ; (iii) Multi-omics integration (transcriptomics + metabolomics) to identify pathway bottlenecks .
Q. How should clinical trials involving this compound be designed to evaluate its therapeutic potential (e.g., glycemic control)?
- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled design with stratified sampling for comorbidities (e.g., diabetes) . Measure endpoints like HbA1c, insulin sensitivity, and inflammatory markers. Use mixed-effects models to account for inter-individual variability and dropout rates .
Q. What computational tools are effective for predicting this compound's pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
